molecular formula C16H20BrNO4 B8122400 S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester

S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester

Cat. No.: B8122400
M. Wt: 370.24 g/mol
InChI Key: IJSYAGQSIIKVBY-AWEZNQCLSA-N
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Description

S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a tetrahydropyran carbonyl group, and a propionic acid methyl ester moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester typically involves multiple steps, including the formation of the bromophenyl intermediate, the introduction of the tetrahydropyran carbonyl group, and the esterification of the propionic acid. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester involves its interaction with molecular targets such as enzymes, receptors, or proteins. The bromophenyl group may facilitate binding to specific sites, while the tetrahydropyran carbonyl group and propionic acid methyl ester moiety contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester can be compared with other similar compounds, such as:

    3-(4-Chloro-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    3-(4-Fluoro-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester: Contains a fluorine atom, potentially altering its chemical properties and interactions.

    3-(4-Methyl-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester: The presence of a methyl group can influence the compound’s steric and electronic characteristics.

Properties

IUPAC Name

methyl (2S)-3-(4-bromophenyl)-2-(oxane-4-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-21-16(20)14(10-11-2-4-13(17)5-3-11)18-15(19)12-6-8-22-9-7-12/h2-5,12,14H,6-10H2,1H3,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSYAGQSIIKVBY-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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